4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Description

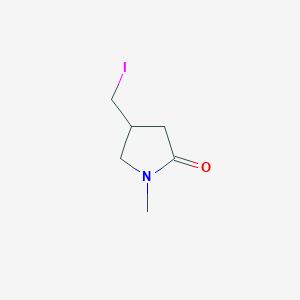

Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10INO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITABTWOYZPNFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and properties of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

An In-depth Technical Guide to 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one: A Versatile Building Block in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

The pyrrolidinone ring system is a foundational structural motif in modern drug discovery, recognized for its prevalence in numerous biologically active compounds and its role as a "privileged scaffold".[1][2] This five-membered lactam offers a unique combination of properties: its sp³-hybridized framework provides three-dimensional complexity crucial for specific interactions with biological targets, while the amide functionality serves as both a hydrogen bond donor and acceptor.[3] These attributes have cemented the pyrrolidinone core in a wide array of therapeutics, from nootropic agents to anticonvulsants and anti-inflammatory drugs.[4]

This guide focuses on a specific, highly functionalized derivative: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one . This compound is not merely another pyrrolidinone; it is a strategically designed synthetic intermediate. The introduction of an iodomethyl group at the 4-position transforms the stable pyrrolidinone core into a versatile electrophilic building block. The carbon-iodine bond is highly reactive towards nucleophilic displacement, allowing for the covalent attachment of this valuable scaffold to a wide range of molecular architectures. This guide provides a comprehensive analysis of its structure, properties, a robust protocol for its synthesis, and its potential applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one combines the polar, aprotic nature of the N-methylpyrrolidinone backbone with the reactive functionality of a primary alkyl iodide. The N-methyl group enhances solubility in organic solvents and prevents N-H-related side reactions, while the iodomethyl group is the primary site of chemical reactivity.

Caption: 2D Molecular Structure of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Physicochemical Data Summary

Specific experimental data for 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is not widely available, reflecting its status as a specialized synthetic intermediate. The properties below are calculated or extrapolated from closely related analogs.

| Property | Value / Information | Source / Basis |

| IUPAC Name | 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one | IUPAC Nomenclature |

| CAS Number | Not broadly indexed. | Chemical Databases |

| Molecular Formula | C₆H₁₀INO | - |

| Molecular Weight | 239.05 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | General properties of alkyl iodides |

| Boiling Point | Significantly >202 °C | Extrapolated from N-Methyl-2-pyrrolidone (NMP, b.p. 202 °C); the iodomethyl group substantially increases molecular weight and intermolecular forces.[5] |

| Solubility | Soluble in a wide range of organic solvents (DCM, THF, Acetone, Ethyl Acetate). Limited solubility in water. | Based on the parent NMP structure, which is miscible with water and most organic solvents.[5] The alkyl iodide moiety decreases water miscibility. |

| Predicted Mass Spec | [M+H]⁺: 239.9822 | Based on the related compound 4-(iodomethyl)pyrrolidin-2-one, which has a predicted [M+H]⁺ of 225.97234.[6] |

Synthesis and Reactivity

Synthetic Strategy: Iodination of a Precursor Alcohol

The most direct and logical synthetic route to 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is the conversion of its corresponding primary alcohol, 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one. This transformation can be reliably achieved using standard organic chemistry methods that convert a hydroxyl group into a good leaving group, which is then displaced by an iodide ion. The Appel reaction is an exemplary choice for this purpose due to its mild, near-neutral conditions, making it suitable for substrates with sensitive functional groups like the lactam ring.[7][8]

The reaction proceeds by activating triphenylphosphine with iodine to form an electrophilic phosphorus intermediate. The alcohol then attacks this intermediate, forming an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by an iodide ion via an Sₙ2 mechanism to yield the final product and triphenylphosphine oxide as a byproduct.[9] The formation of the very stable phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for the reaction.[7]

Caption: Proposed Synthetic Workflow via the Appel Reaction

Reactivity Profile

The synthetic utility of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is dominated by the reactivity of the primary alkyl iodide. The iodide ion is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.

Key reactive pathways include:

-

N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethylpyrrolidinones.

-

O-Alkylation: Reaction with alcohols or phenols to form ethers.

-

S-Alkylation: Reaction with thiols to generate thioethers.

-

C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds.

This predictable reactivity allows for the precise and efficient incorporation of the "(1-methyl-2-oxo-pyrrolidin-4-yl)methyl" moiety into more complex molecules.

Experimental Protocol: Synthesis via Appel Iodination

This protocol describes a representative procedure for the synthesis of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one from its alcohol precursor.

Disclaimer: This protocol is a standard representation of the Appel reaction and should be adapted and optimized by a qualified chemist. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-(Hydroxymethyl)-1-methyl-pyrrolidin-2-one (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Iodine (I₂) (1.5 eq)

-

Imidazole (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).

-

Add anhydrous DCM (or THF) to dissolve the solids (approx. 10 mL per gram of starting alcohol).

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

In a separate flask, dissolve iodine (1.5 eq) in a minimum amount of anhydrous DCM.

-

Add the iodine solution dropwise to the stirred reaction mixture at 0 °C. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine. Stir until the dark color dissipates.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one.

Applications in Research and Drug Development

The primary value of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one lies in its function as a molecular linker or building block. It provides a straightforward method for introducing the N-methylpyrrolidinone scaffold, a structure associated with a diverse range of biological activities.[1][4]

-

Scaffold for CNS-Active Agents: The pyrrolidinone core is central to the racetam family of nootropic drugs, which are investigated for cognitive enhancement. This building block can be used to synthesize novel analogs of nebracetam and other compounds targeting cholinergic systems.[10]

-

Anti-inflammatory Drug Design: Pyrrolidinone derivatives have shown potential as anti-inflammatory agents.[11][12] This compound can be used to attach the pyrrolidinone moiety to other pharmacophores to develop new inhibitors of targets like inducible nitric oxide synthase (iNOS).[11][12]

-

Anticonvulsant and Antidepressant Research: The pyrrolidine scaffold is present in several anticonvulsant and antidepressant compounds.[4] The ability to easily link this scaffold to various aromatic and heterocyclic systems makes it a valuable tool for generating libraries of new chemical entities for screening in these therapeutic areas.

-

General Medicinal Chemistry: As a "privileged scaffold," the pyrrolidinone ring is used to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to explore three-dimensional chemical space for optimal target binding.[2][3]

Safety and Handling

No specific safety data exists for 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one. However, based on its structure, the following precautions are mandated:

-

Alkylating Agent: As a primary alkyl iodide, this compound should be treated as a potential alkylating agent and handled with extreme care. Alkylating agents are often toxic, irritant, and may have mutagenic properties. Direct contact with skin and eyes must be avoided.

-

Inhalation and Ingestion: The compound is likely harmful if inhaled or ingested. All handling should occur within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check compatibility charts), and safety goggles, is required at all times.

-

Related Compound Hazards: The parent structure, N-Methyl-2-pyrrolidone (NMP), is classified as a reproductive toxicant.[5] While the toxicity profile of the title compound is unknown, it should be handled with the appropriate level of caution.

Conclusion

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one represents a highly valuable, albeit specialized, tool for the medicinal chemist. Its design cleverly combines the stable and biologically relevant N-methylpyrrolidinone core with a reactive iodomethyl handle, creating a potent electrophilic building block. While specific experimental data remains sparse, its synthesis is achievable through robust and well-established chemical transformations like the Appel reaction. The true potential of this compound lies in its ability to facilitate the rapid and efficient synthesis of novel, complex molecules, enabling the exploration of the vast therapeutic possibilities offered by the privileged pyrrolidinone scaffold. Its use empowers researchers to systematically investigate structure-activity relationships and accelerate the discovery of next-generation therapeutics.

References

-

Asija, S., & Asija, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10). Available at: [Link]

-

Talele, T. T. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. Available at: [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

-

Abdelbaset, M. S., et al. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Journal of Advanced Biomedical and Pharmaceutical Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

-

Beddoe, R. H., Sneddon, H. F., & Denton, R. M. (n.d.). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. CORE. Retrieved from [Link]

-

SynArchive. (n.d.). Appel Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Lirias - KU Leuven. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Retrieved from [Link]

-

OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]

-

American Chemical Society. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. Retrieved from [Link]

-

Akbaş, E., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PMC. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234). Retrieved from [Link]

-

Wang, F., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(iodomethyl)pyrrolidin-2-one (C5H8INO). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 4-amino-1-methylpyrrolidin-2-one 1H NMR. Retrieved from [Link]

-

Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

ChemRxiv. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from [Link]

-

Papakyriakou, M., et al. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 19(8), 12635-12648. Available at: [Link]

-

PubChem. (n.d.). 1-(Iodomethyl)pyrrolidine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 1-methyl-2-pyrrolidone Information. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 4-(iodomethyl)pyrrolidin-2-one (C5H8INO) [pubchemlite.lcsb.uni.lu]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. orgosolver.com [orgosolver.com]

- 10. researchgate.net [researchgate.net]

- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 12. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one as a Privileged Synthetic Building Block

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemical Identifiers, Mechanistic Synthesis, and Application Workflows

Executive Summary

In modern drug discovery, the pyrrolidin-2-one scaffold is recognized as a privileged pharmacophore, forming the structural core of numerous central nervous system (CNS) agents, racetam-class nootropics, and targeted protein degraders. The functionalization of this ring system is critical for exploring chemical space. 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (CAS: 129352-63-2) serves as a premier electrophilic building block for introducing this moiety into complex molecular architectures.

As a Senior Application Scientist, I frequently advocate for the use of primary alkyl iodides over their chloride or bromide counterparts. The superior polarizability and lower bond dissociation energy of the carbon-iodine bond make this compound an exceptionally reactive substrate for

Chemical Identity & Structural Properties

Accurate compound tracking and storage are foundational to reproducible research. The iodomethyl derivative is sensitive to light and prolonged exposure to ambient moisture, necessitating specific handling protocols.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Causality / Significance |

| Chemical Name | 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one | IUPAC standard nomenclature. |

| CAS Number | 1 | Unique registry identifier for procurement and IP filing. |

| Molecular Formula | Defines stoichiometric calculations. | |

| Molecular Weight | 239.05 g/mol | High mass contribution from iodine (126.9 g/mol ). |

| SMILES String | CN1CC(CC1=O)CI | Utilized for in silico docking and structural queries. |

| Storage Conditions | Inert atmosphere (Ar/N2), 2–8 °C, dark | Prevents photo-induced homolytic C-I cleavage and oxidation. |

Mechanistic Synthesis Strategies

To access 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one, chemists typically rely on one of two foundational transformations: the Appel Reaction (from the corresponding alcohol) or the Finkelstein Reaction (from the corresponding chloride/bromide).

The Appel Reaction (Primary Recommendation)

The 2 is our preferred method for generating this building block directly from 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one. By utilizing iodine (

Fig 1: Mechanistic pathway of the Appel reaction converting the precursor alcohol to the target iodide.

The Finkelstein Halogen Exchange

Alternatively, if the chloromethyl derivative is available, the 3 offers a robust halogen exchange. This

Table 2: Comparison of Synthesis Workflows

| Metric | Appel Reaction (Alcohol Precursor) | Finkelstein Reaction (Chloride Precursor) |

| Step Count | 1 Step (Direct) | 1 Step (Requires prior chlorination) |

| Driving Force | Formation of strong P=O bond | Precipitation of NaCl in acetone |

| Byproduct Removal | NaCl is removed via simple filtration | |

| Yield Profile | Typically >85% | Typically >90% (if strictly anhydrous) |

Experimental Protocol: Self-Validating Appel Synthesis

To ensure maximum trustworthiness and reproducibility, the following protocol is adapted from validated 4 for primary alkyl iodides. This workflow incorporates self-validating visual cues.

Reagents Required:

-

4-(Hydroxymethyl)-1-methyl-pyrrolidin-2-one (1.0 equiv, 10.0 mmol)

-

Triphenylphosphine (

) (1.2 equiv, 12.0 mmol) -

Imidazole (1.2 equiv, 12.0 mmol)

-

Iodine (

) (1.2 equiv, 12.0 mmol) -

Anhydrous Dichloromethane (

) (40 mL)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Causality: Moisture exclusion is critical to prevent the premature hydrolysis of the reactive phosphonium intermediate.

-

Reagent Solubilization: Add

and Imidazole to the flask, followed by 30 mL of anhydrous -

Iodine Activation: Add

in three portions over 5 minutes. Self-Validation: The solution will transition from clear to a deep orange/brown, indicating the formation of the -

Substrate Addition: Dissolve the starting alcohol in 10 mL of

and add it dropwise to the activated mixture over 10 minutes. -

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Causality: Imidazole acts as a crucial acid scavenger, neutralizing the generated HI. This prevents acid-catalyzed ring-opening of the pyrrolidone.

-

Workup & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (

) to neutralize unreacted iodine (solution turns pale yellow/colorless). Extract with -

Purification: Concentrate under reduced pressure. The crude mixture will contain a heavy white precipitate (triphenylphosphine oxide). Triturate with cold diethyl ether to crash out the bulk of the

, filter, and purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 4-(iodomethyl)-1-methyl-pyrrolidin-2-one.

Downstream Applications in Drug Discovery

The true value of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one lies in its downstream versatility. The primary iodide is highly susceptible to oxidative addition by transition metals and direct nucleophilic attack.

Fig 2: Divergent synthetic applications of the iodomethyl building block in medicinal chemistry.

Key Workflows:

-

Negishi Cross-Coupling: Treatment of the iodide with activated Zinc dust (Rieke Zinc) rapidly forms the organozinc halide. This intermediate can be coupled with aryl bromides using

to build complex -

N-Alkylation: The iodide is an excellent alkylating agent for secondary amines or nitrogen-containing heterocycles (e.g., piperazines, triazoles) in the presence of a mild base like

, rapidly generating target pharmacophores.

Analytical Characterization

To verify the successful synthesis and purity of CAS 129352-63-2, researchers should rely on the following analytical markers:

-

H NMR (400 MHz,

-

Mass Spectrometry (ESI-MS): Expected

peak at

References

- Achmem. "4-(Iodomethyl)-1-methylpyrrolidin-2-one – Achmem." Achmem Chemical Catalog.

- Key Organics. "129352-63-2 | 4-(iodomethyl)-1-methyl-pyrrolidin-2-one | C6H10INO." Key Organics Product Page.

- Common Organic Chemistry. "Alcohol to Iodide - Common Conditions: Appel Reaction." Common Organic Chemistry Database.

- Benchchem. "Application Notes and Protocols: Finkelstein Reaction for the Synthesis of Primary Iodides." Benchchem Protocols.

- Organic Syntheses. "Organic Syntheses Procedure: Preparation of Primary Alkyl Iodides via the Appel Reaction." Organic Syntheses, Vol 102.

Sources

Thermodynamic stability of iodomethyl pyrrolidinone derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Iodomethyl Pyrrolidinone Derivatives

Authored by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of iodomethyl pyrrolidinone derivatives, a class of molecules of increasing interest in pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond rote protocols to offer a deep, mechanistic understanding of stability challenges and a robust, field-proven strategy for their evaluation. We will explore the intrinsic factors governing the stability of these unique structures, detail the design of definitive stability studies in line with global regulatory expectations, and provide validated, step-by-step methodologies for key analytical techniques. The core philosophy of this guide is to empower researchers, scientists, and drug development professionals to not only generate high-quality stability data but also to interpret it with confidence, ensuring the development of safe, effective, and stable pharmaceutical products.

Introduction: The Stability Imperative for Iodomethyl Pyrrolidinone Derivatives

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The introduction of an iodomethyl group (-CH₂I) offers a unique handle for further synthetic elaboration or can be integral to the molecule's pharmacological activity. However, this functional group also introduces specific stability concerns. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to both nucleophilic substitution and homolytic cleavage under various environmental conditions.[4]

The purpose of stability testing is to provide robust evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5][6] For iodomethyl pyrrolidinone derivatives, this is not merely a regulatory formality but a critical scientific necessity. Understanding the thermodynamic stability and degradation pathways is paramount for:

-

Ensuring Patient Safety: By identifying and characterizing potentially toxic degradation products.[7]

-

Defining Shelf-Life and Storage Conditions: To guarantee the drug's potency and purity throughout its lifecycle.[8]

-

Informing Formulation Development: Selecting excipients that do not accelerate degradation.[9][10]

-

Validating Analytical Methods: Ensuring that the methods used can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants.[10][11]

This guide provides the strategic and technical framework to address these challenges head-on.

Theoretical Framework of Molecular Stability

The thermodynamic stability of a molecule is fundamentally governed by its Gibbs free energy (G). A molecule degrades because its degradation products exist at a lower energy state. The key to a successful stability program is to understand the "why" and "how" of this process.

Key Factors Influencing Stability

Several intrinsic molecular features can influence the stability of iodomethyl pyrrolidinone derivatives:

-

Lactam Ring Strain: The five-membered pyrrolidinone ring possesses inherent angle strain, which can make the amide bond susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Carbon-Iodine Bond Lability: The C-I bond is relatively weak and polarized. The iodine atom is an excellent leaving group, making the adjacent carbon electrophilic and prone to nucleophilic attack.

-

Steric Hindrance: Bulky substituents near the iodomethyl group or on the pyrrolidinone ring can sterically hinder the approach of reactants (e.g., water), potentially slowing degradation.[12]

-

Electronic Effects: Electron-withdrawing or -donating groups elsewhere in the molecule can influence the electron density around the lactam and the C-I bond, thereby affecting their reactivity.

-

Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions can lock the molecule in a more stable conformation, reducing its susceptibility to degradation.[13]

Predicted Degradation Pathways

Forced degradation studies are designed to deliberately stress the molecule to identify its likely degradation pathways.[10][14] Based on the functional groups present, several degradation routes for iodomethyl pyrrolidinone derivatives can be predicted.

-

Hydrolysis: The most common degradation pathway for lactams. This can occur under both acidic and basic conditions, leading to the opening of the pyrrolidinone ring to form the corresponding gamma-amino carboxylic acid.

-

Nucleophilic Substitution: The iodide is an excellent leaving group. In the presence of nucleophiles (including water, hydroxide, or certain excipients), the iodomethyl group can be converted to a hydroxymethyl (-CH₂OH) or other substituted methyl group.

-

Oxidation: The nitrogen atom and the carbon adjacent to it can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.[15] Oxidative conditions can also generate radical species that promote degradation.[4][16]

-

Photodegradation: The C-I bond is known to be photolabile. Exposure to UV or visible light can cause homolytic cleavage of the bond, generating radical intermediates that can lead to a complex mixture of degradation products.[17]

The following diagram illustrates these potential pathways originating from a generic iodomethyl pyrrolidinone structure.

Caption: Predicted degradation pathways for iodomethyl pyrrolidinone derivatives under various stress conditions.

Comprehensive Experimental Design for Stability Assessment

A robust stability program is systematic and multi-faceted. It integrates data from various techniques to build a complete picture of the molecule's behavior. The International Council for Harmonisation (ICH) provides a foundational set of guidelines for these studies.[5][6][8]

The following diagram outlines a comprehensive workflow for assessing the stability of a new iodomethyl pyrrolidinone derivative.

Caption: A comprehensive workflow for the stability assessment of a new drug substance.

Forced Degradation (Stress Testing)

The goal of forced degradation is to generate the likely degradation products and validate the analytical methods.[7][11] It is not designed to determine shelf-life but to understand the molecule's intrinsic stability.[5] A well-designed study will target 5-20% degradation of the API to ensure that secondary degradation is minimized.

| Stress Condition | Typical Reagents and Conditions | Rationale / Potential Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl at RT to 60°C | Probes for lability of the lactam ring. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at RT to 60°C | Probes for lability of the lactam ring and potential substitution of iodide. |

| Oxidation | 3% - 30% H₂O₂ at Room Temperature | Simulates exposure to atmospheric oxygen or oxidative excipients. |

| Thermal (Dry Heat) | 60°C to > Melting Point (in solid state) | Assesses intrinsic thermal stability. |

| Photostability | ICH Q1B compliant light exposure (≥1.2 million lux hours and ≥200 W·h/m²) | Evaluates sensitivity to light, particularly cleavage of the C-I bond.[8] |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide rapid and invaluable data on the solid-state properties of the drug substance.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[18] It is the primary tool for determining melting point, detecting polymorphic transitions, and rapidly screening for drug-excipient incompatibilities.[9] An interaction with an excipient is often indicated by a shift in the melting endotherm of the API or the appearance of a new exothermic peak.[9]

-

Isothermal Microcalorimetry (IMC): A highly sensitive technique that can measure the minute heat flow associated with very slow degradation reactions at or near ambient temperatures.[19][20] This allows for a direct, non-invasive prediction of long-term stability in a fraction of the time required for traditional studies.[9]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and can identify the presence of solvates or hydrates.

Long-Term and Accelerated Stability Studies

These formal studies are the cornerstone of regulatory submissions and are used to establish the re-test period or shelf-life.[5] They are conducted on at least three primary batches of the drug substance stored under specific conditions defined by ICH guidelines.[5][8]

| Study Type | Storage Condition (General Case for Zone II) | Minimum Duration at Submission |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Key Experimental Methodologies

The following protocols are presented as a guide and should be adapted based on the specific properties of the molecule under investigation.

Protocol 1: Forced Degradation Study

-

Preparation: Prepare stock solutions of the iodomethyl pyrrolidinone derivative in a suitable solvent (e.g., acetonitrile/water).

-

Acid/Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 2 M HCl and 2 M NaOH, respectively, to achieve a final acid/base concentration of 1 M.

-

Maintain samples at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Neutralize each aliquot immediately upon withdrawal before HPLC analysis.

-

-

Oxidation:

-

Add an appropriate volume of 30% H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3-10%.

-

Keep the sample at room temperature, protected from light. Withdraw aliquots at regular intervals.

-

-

Thermal Degradation (Solution):

-

Heat an aliquot of the stock solution at 70°C. Withdraw aliquots at regular intervals.

-

-

Photodegradation:

-

Expose both the solid drug substance and a solution to light in a validated photostability chamber according to ICH Q1B guidelines.[8]

-

Analyze samples after the specified exposure period, comparing them to dark controls.

-

-

Analysis: Analyze all stressed samples, alongside an unstressed control, using a validated stability-indicating HPLC-UV/MS method (see Protocol 3). The goal is to achieve a mass balance where the sum of all degradants accounts for the loss of the parent compound.[14]

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability and Excipient Compatibility

-

Sample Preparation (API Stability): Accurately weigh 2-5 mg of the iodomethyl pyrrolidinone derivative into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

-

DSC Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 25°C to 300°C).

-

Record the heat flow versus temperature.

-

-

Excipient Compatibility Screening:

-

Prepare 1:1 (w/w) physical mixtures of the API with each proposed excipient.

-

Run a DSC scan for each mixture, as well as for the pure API and pure excipients individually.[9]

-

-

Data Interpretation: Analyze the resulting thermograms. A sharp endotherm typically corresponds to the melting point. Broad endotherms or exotherms can indicate phase transitions, decomposition, or interactions. The decision tree below provides a guide for interpretation.

Caption: Decision tree for interpreting DSC results in drug-excipient compatibility screening.

Protocol 3: Development of a Stability-Indicating HPLC-UV/MS Method

-

Column and Mobile Phase Screening:

-

Start with a robust reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm).

-

Screen mobile phase compositions using a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

-

Method Optimization:

-

Inject a mixed solution of the unstressed API and aliquots from the forced degradation study that show significant degradation.

-

The primary goal is to achieve baseline resolution between the API peak and all degradation product peaks. Adjust the gradient slope, temperature, and flow rate to optimize separation.

-

-

Detection and Identification:

-

Use a UV detector set at the λmax of the API. A photodiode array (PDA) detector is preferred to check for peak purity.

-

Use an in-line mass spectrometer (MS) to obtain mass-to-charge (m/z) data for the API and all degradant peaks. This is crucial for tentatively identifying the structures of the degradation products based on the predicted pathways.[21][22]

-

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The successful separation of all peaks in the forced degradation samples is the ultimate proof of the method's stability-indicating power.

Conclusion

The thermodynamic stability of iodomethyl pyrrolidinone derivatives presents a unique set of challenges due to the combination of a strained lactam ring and a labile carbon-iodine bond. A successful development program hinges on a proactive and scientifically rigorous approach to stability assessment. By integrating theoretical predictions with a comprehensive experimental plan—encompassing forced degradation, advanced thermal analysis, and robust chromatographic methods—researchers can build a complete stability profile. This in-depth understanding is not just a regulatory requirement; it is the foundation upon which safe, stable, and effective medicines are built.

References

- Lab Manager. (2026, January 28).

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.

- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

- PubMed. Solid-state stability testing of drugs by isothermal calorimetry.

- International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.

- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- ResearchGate. Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry.

- Dsight. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)

- ECA Academy. (2025, May 20).

- HunterLab. (2023, November 29). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.

- TA Instruments. (2024, July 23).

- ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability.

- Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?.

- ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- Royal Society of Chemistry. (2020).

- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.

- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.

- Pharmaoffer. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- PharmaCompass.

- SpringerLink. (2025, November 23).

- Quora. (2018, June 24). What are the factors in which stability of a compound depends on?.

- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- StemCo. (2021, August 2).

- Unacademy. Factors affecting the stability of complexes.

- PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones.

- ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.

- PubMed Central. (2020, August 28).

- PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.

- PubMed Central. (2017, December 15).

- Pure and Applied Chemistry.

- Hypha Discovery.

- ResearchGate. (2021, December 6).

- PubMed Central. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme [pubmed.ncbi.nlm.nih.gov]

- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. onyxipca.com [onyxipca.com]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager [labmanager.com]

- 10. acdlabs.com [acdlabs.com]

- 11. ijrpns.com [ijrpns.com]

- 12. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]

- 13. stemco.org [stemco.org]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajpsonline.com [ajpsonline.com]

- 18. quercus.be [quercus.be]

- 19. Solid-state stability testing of drugs by isothermal calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sepscience.com [sepscience.com]

- 22. synergybioscience.com [synergybioscience.com]

Synthesis Pathways of 4-(Iodomethyl)-1-methylpyrrolidin-2-one: A Comprehensive Technical Guide

Executive Summary

The γ-lactam (pyrrolidin-2-one) ring is a privileged pharmacophore found in numerous neurotropic agents, racetams, and targeted kinase inhibitors. Specifically, 4-(iodomethyl)-1-methylpyrrolidin-2-one serves as a highly versatile, electrophilic building block. The presence of the iodomethyl group at the C4 position provides an ideal handle for late-stage functionalization via cross-coupling, amination, or nucleophilic substitution.

This technical guide critically evaluates the two most robust synthetic pathways for constructing this molecule: the thermodynamic De Novo Achiral Pool Approach (starting from itaconic acid) and the kinetically driven Atom Transfer Radical Cyclization (ATRC) Approach .

Pathway A: The De Novo Achiral Pool Approach (Itaconic Acid Route)

Mechanistic Rationale & Causality

This pathway leverages the commercial availability and low cost of itaconic acid. The synthesis relies on a tandem Michael addition and lactamization process.

-

Condensation: Methylamine acts as a nucleophile, attacking the conjugated double bond of itaconic acid. The intermediate amino acid spontaneously undergoes intramolecular cyclization (lactamization) driven by the thermodynamic stability of the 5-membered γ-lactam ring, yielding 1-methyl-2-oxopyrrolidine-4-carboxylic acid [1][1].

-

Chemoselective Reduction: Reducing a carboxylic acid in the presence of an amide requires precise chemoselectivity. Borane-THF (

) is utilized because it is an electrophilic reducing agent. It coordinates preferentially with the more electron-rich oxygen of the carboxylic acid rather than the highly delocalized amide carbonyl, yielding 4-(hydroxymethyl)-1-methylpyrrolidin-2-one [2]. -

Appel Iodination: The conversion of the primary alcohol to an iodide is achieved via the Appel reaction (

, imidazole). This method is chosen over strong acids (like

Experimental Protocols & Self-Validation

Protocol 1: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxylic acid

-

Procedure: To a stirring solution of itaconic acid (1.0 eq) in water, slowly add an aqueous solution of methylamine (1.2 eq) at room temperature. Heat the mixture to reflux (approx. 100–110 °C) for 4 hours to drive the tandem Michael addition and lactamization. Cool the mixture, acidify to pH 2 using

, and extract with ethyl acetate. Dry over -

Validation Checkpoint:

analysis must show the complete disappearance of the terminal alkene protons of itaconic acid (typically at

Protocol 2: Chemoselective Reduction to 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one

-

Procedure: Dissolve 1-methyl-2-oxopyrrolidine-4-carboxylic acid (1.0 eq) in anhydrous THF and cool to 0 °C under an inert argon atmosphere. Dropwise, add

(1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Caution: Hydrogen gas is evolved. Carefully quench the reaction by the dropwise addition of methanol at 0 °C to break the boron-oxygen bonds. Concentrate the solvent to yield the crude alcohol. -

Validation Checkpoint: Fourier Transform Infrared (FTIR) spectroscopy must reveal the disappearance of the broad carboxylic acid

stretch (~2500–3000

Protocol 3: Appel Iodination to Target

-

Procedure: Dissolve 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add elemental iodine (

, 1.2 eq) in small portions. Stir for 2 hours at room temperature. Quench with saturated aqueous -

Validation Checkpoint: Gas Chromatography-Mass Spectrometry (GC-MS) must confirm the molecular ion peak

corresponding to the iodinated target (

Pathway B: Atom Transfer Radical Cyclization (ATRC)

Mechanistic Rationale & Causality

This highly atom-economical pathway constructs the pyrrolidinone ring and installs the iodomethyl group in a single concerted step.

-

Acylation: N-methylallylamine is acylated with iodoacetyl chloride to form the acyclic precursor, N-allyl-2-iodo-N-methylacetamide.

-

Radical Cyclization: According to Baldwin's rules, the 5-exo-trig cyclization of hex-5-enyl radicals is kinetically favored over the 6-endo-trig pathway due to optimal orbital overlap between the singly occupied molecular orbital (SOMO) and the

orbital of the alkene. Triethylborane (

Experimental Protocols & Self-Validation

Protocol 4: Synthesis of N-Allyl-2-iodo-N-methylacetamide

-

Procedure: Dissolve N-methylallylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Slowly add iodoacetyl chloride (1.1 eq) dropwise. Stir for 2 hours, allowing the mixture to reach room temperature. Wash the organic layer with water and brine, dry over

, and concentrate. -

Validation Checkpoint:

must confirm the presence of the highly deshielded singlet corresponding to the

Protocol 5:

-

Procedure: To a boiling solution of N-allyl-2-iodo-N-methylacetamide (1.0 eq) in anhydrous benzene (or toluene for lower toxicity), add a 1.0 M solution of

in hexane (0.6 eq) in one portion. Reflux the mixture for 10 to 30 minutes. Wash the cooled mixture with water, dry over -

Validation Checkpoint:

must show the complete disappearance of the terminal vinyl protons (

Quantitative Data: Pathway Comparison

The table below summarizes the critical metrics for drug development professionals evaluating scale-up feasibility.

| Parameter | Pathway A: Itaconic Acid Route | Pathway B: ATRC Route |

| Overall Yield | 45–55% (Over 3 steps) | 65–75% (Over 2 steps) |

| Atom Economy | Moderate (Generates | High (Direct atom transfer) |

| Key Intermediates | 1-Methyl-2-oxopyrrolidine-4-carboxylic acid | N-Allyl-2-iodo-N-methylacetamide |

| Scalability | Excellent (Proven at kilogram scale) | Moderate (Requires dilute conditions) |

| Stereocontrol | Amenable to asymmetric reduction | Typically racemic (without auxiliaries) |

| Primary Safety Concern | Borane gas evolution during quench | Benzene/Toluene reflux, Radical initiators |

Synthetic Workflows Visualization

Figure 1: Divergent synthetic workflows for 4-(Iodomethyl)-1-methylpyrrolidin-2-one.

References

-

Title: Product Class 10: γ-Lactams and Larger Ring Lactams (Borane-Mediated Radical Cyclization) Source: Thieme-Connect URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Alkylation using 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Introduction: A Versatile Alkylating Agent for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the introduction of specific molecular scaffolds into lead compounds is a cornerstone of optimizing pharmacological activity. The pyrrolidin-2-one moiety, a five-membered lactam, is a privileged structure found in a variety of biologically active compounds and pharmaceuticals. 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one emerges as a highly effective and versatile electrophilic building block for the covalent introduction of the N-methyl-2-pyrrolidon-4-ylmethyl group onto various nucleophilic centers.

This reagent's utility stems from the exceptional leaving group ability of the iodide ion, which facilitates nucleophilic substitution reactions under mild conditions.[1] The presence of the polar, aprotic N-methyl-2-pyrrolidone (NMP) core can also influence the solubility and pharmacokinetic properties of the resulting derivatives.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one in N-, O-, and S-alkylation reactions, complete with detailed protocols and mechanistic insights.

Synthesis of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

The target alkylating agent is typically prepared from its corresponding alcohol precursor, 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, which is commercially available or can be synthesized.[3] The conversion of the primary alcohol to the iodide is a standard transformation in organic synthesis, often achieved using reagents like triphenylphosphine, iodine, and imidazole (the Appel reaction) or by converting the alcohol to a sulfonate ester followed by nucleophilic substitution with an iodide salt.

Illustrative Synthetic Workflow

Caption: Synthetic route from the precursor alcohol to the final iodomethyl compound.

Mechanism of Alkylation: The SN2 Pathway

The alkylation reactions employing 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the iodide at the same time as the carbon-iodine bond is broken.

Key factors influencing the SN2 reaction include:

-

The Substrate: As a primary alkyl iodide, 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is sterically unhindered, which favors the backside attack of the nucleophile characteristic of the SN2 mechanism.[4]

-

The Nucleophile: The strength of the nucleophile dictates the reaction rate. Anionic nucleophiles, such as thiolates (RS⁻) and phenoxides (ArO⁻), are generally more reactive than their neutral counterparts (RSH and ArOH).[5]

-

The Leaving Group: The iodide ion is an excellent leaving group due to its large size, polarizability, and the weakness of the carbon-iodine bond.[6] This facilitates its departure during the nucleophilic attack.

-

The Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF) are ideal for SN2 reactions.[7] They can solvate the cation of the base but leave the anionic nucleophile relatively "naked" and more reactive.[8]

General Mechanistic Diagram

Caption: The concerted SN2 mechanism for alkylation.

Experimental Protocols

Safety Precautions: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one, like other alkyl iodides, should be handled with care. It is a potential irritant and should be used in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol details the N-alkylation of a primary or secondary amine to form the corresponding secondary or tertiary amine, respectively.

Materials:

-

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in anhydrous ACN or DMF (approximately 0.1-0.5 M concentration of the amine).

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 eq) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Over-alkylation to form a quaternary ammonium salt can occur with primary amines, so careful monitoring is advised.

-

Work-up:

-

Cool the reaction mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

-

Dilute the filtrate with water and extract the product with an organic solvent such as EtOAc or DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: O-Alkylation of Phenols

This protocol is suitable for the synthesis of aryl ethers from phenols.

Materials:

-

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0-1.2 eq)

-

Phenol derivative (1.0 eq)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5-2.0 eq)

-

Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, suspend the phenol (1.0 eq) and the base (e.g., Cs₂CO₃, 1.5 eq) in anhydrous ACN or DMF. Stir the mixture for 15-30 minutes at room temperature to facilitate the formation of the phenoxide.[11]

-

Addition of Alkylating Agent: Add 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.1 eq) to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (EtOAc or DCM).

-

Separate the layers and extract the aqueous layer with the organic solvent (2x).

-

Combine the organic extracts, wash with water and then brine.

-

Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated phenol.

Protocol 3: S-Alkylation of Thiols

This protocol describes the formation of thioethers from thiols.

Materials:

-

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 eq)

-

Thiol derivative (1.0 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.2-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: Dissolve the thiol (1.0 eq) in anhydrous THF or ACN in a round-bottom flask. Add the base (e.g., K₂CO₃, 1.5 eq). Stir for 10-20 minutes to generate the thiolate anion.[12] Thiols are generally more acidic than alcohols and phenols, so milder bases are often sufficient.[13]

-

Addition of Alkylating Agent: Add 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically fast due to the high nucleophilicity of the thiolate. Monitor by TLC or LC-MS for the disappearance of the starting thiol.

-

Work-up:

-

Once the reaction is complete, filter off any solid base.

-

Dilute the filtrate with water and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

-

Purification: The crude thioether can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides typical reaction parameters for the alkylation protocols. Note that optimal conditions may vary depending on the specific substrate.

| Parameter | N-Alkylation (Amines) | O-Alkylation (Phenols) | S-Alkylation (Thiols) |

| Nucleophile | Primary/Secondary Amine | Phenol | Thiol |

| Base | K₂CO₃, DIPEA | Cs₂CO₃, K₂CO₃ | K₂CO₃, Et₃N |

| Solvent | ACN, DMF | ACN, DMF | THF, ACN |

| Temperature | 25-60 °C | 25-70 °C | 25 °C |

| Typical Reaction Time | 2-12 hours | 4-16 hours | 1-4 hours |

| Typical Yield | 70-95% | 65-90% | 80-98% |

Troubleshooting

-

Low or No Reactivity:

-

Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

-

Consider using a stronger base (e.g., NaH for less acidic alcohols, though with caution).

-

Increase the reaction temperature, but monitor for potential side reactions or decomposition.

-

For O-alkylation, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and the "cesium effect".[11]

-

-

Formation of Byproducts:

-

For N-alkylation of primary amines, over-alkylation can be minimized by using a slight excess of the amine and carefully monitoring the reaction.

-

Elimination (E2) can compete with substitution (SN2), especially with sterically hindered bases or at higher temperatures, although this is less common with primary iodides.[14]

-

-

Difficult Purification:

-

If the product is basic (N-alkylation), an acidic wash (e.g., dilute HCl) during work-up can sometimes help remove non-basic impurities, followed by re-basification and extraction.

-

Ensure complete removal of DMF during work-up by thorough washing with water, as it is a high-boiling solvent.

-

References

-

RXN-HUB. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Florida International University. (n.d.). Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. FIU Unix Faculty Sites. Retrieved from [Link]

-

SID. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Retrieved from [Link]

-

CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

-

Chemistry Steps. (2024, December 11). Alkyl Halides to Alkenes via E2 Elimination. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

-

Hach. (n.d.). Alkali/Iodide/Azide reagent - SAFETY DATA SHEET. Retrieved from [Link]

-

Wamser, C. C. (1999). Chapter 8 Notes: Nucleophilic Substitution and Elimination. Portland State University. Retrieved from [Link]

-

PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

-

Labii. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). Biotechnological Synthesis of the Designer Drug Metabolite 4'-Hydroxymethyl-α-pyrrolidinohexanophenone in Fission Yeast Heterol. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

DTIC. (n.d.). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Diethylaluminum iodide, 25 wt% solution in toluene. Retrieved from [Link]

-

ScienceDirect. (2006, July 20). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

- Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.

-

Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

-

UiTM Institutional Repository. (2022, April 30). A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. Retrieved from [Link]

-

PubMed Central. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox. Retrieved from [Link]

-

Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides? Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylation. Retrieved from [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Taylor & Francis. (2021, August 25). Copper-Catalyzed direct thioetherification of Alkyl Halides with S-Alkyl Butanethioate as Thiol transfer reagent. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024, May 31). Triple Radical Sorting: Aryl-Alkylation of Alkenes. Retrieved from [Link]

-

YouTube. (2024, February 9). Thiol Alkylation. Retrieved from [Link]

-

PubChem. (n.d.). 4-(iodomethyl)pyrrolidin-2-one (C5H8INO). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

PubMed Central. (2021, September 23). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]

-

PubMed Central. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. ocw.uci.edu [ocw.uci.edu]

- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. calibrechem.com [calibrechem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]

Application Note: Synthesis of Functionalized Pyrrolidines via 4-(Iodomethyl)-1-methylpyrrolidin-2-one

Executive Summary

The pyrrolidine ring is a ubiquitous, privileged structural motif found in numerous FDA-approved pharmaceuticals, particularly within central nervous system (CNS) therapeutics and competitive enzyme inhibitors. The pharmacological value of this saturated heterocycle is driven by its sp³-hybridization and non-planar "pseudorotation," which allows for precise three-dimensional exploration of pharmacophore space[1] ().

This application note details a robust, two-step synthetic framework for generating diverse 3-substituted 1-methylpyrrolidines using the bifunctional building block 4-(Iodomethyl)-1-methylpyrrolidin-2-one (CAS: 129352-63-2)[2] (). By separating side-chain elaboration from heterocycle deprotection, this protocol prevents unwanted side reactions and ensures high-fidelity access to functionalized pyrrolidine drug scaffolds[3] ().

Mechanistic Rationale & Strategic Advantages

When synthesizing functionalized aliphatic nitrogen heterocycles, premature exposure of a basic secondary or tertiary amine often leads to catastrophic side reactions, including intramolecular cyclization (forming bicyclic quaternary ammonium salts) or competitive nucleophilic interference.

The Lactam Protection Strategy: Starting with 4-(Iodomethyl)-1-methylpyrrolidin-2-one strategically bypasses these issues. The C2 carbonyl of the lactam withdraws electron density from the N1 nitrogen via resonance, effectively rendering the ring nitrogen non-nucleophilic and chemically inert during the subsequent S_N2 reaction.

Iodide as a Superior Electrophile: The primary iodide at the C4-methyl position is an exceptionally highly polarizable and weak C–I bond. This allows for mild S_N2 displacement by a wide array of nucleophiles (amines, thiols, phenoxides) without requiring harsh heating that could degrade sensitive functional groups.

Note on Nomenclature: Upon successful reduction of the C2 lactam carbonyl to a methylene (-CH₂-) group, the IUPAC numbering priority of the ring shifts. The 4-substituted lactam mathematically becomes a 3-substituted pyrrolidine, yielding the highly desirable 3-(substituted-methyl)-1-methylpyrrolidine scaffold.

Experimental Workflow & Pathway Logic

Workflow for the two-step synthesis of functionalized pyrrolidines via SN2 and lactam reduction.

Quantitative Data: Reaction Optimization

To establish a self-validating baseline, the S_N2 amination was optimized using morpholine as a model nucleophile. Subsequently, the lactam reduction was optimized to eliminate the emulsion issues classically associated with aluminum-based hydrides[4] ().

Table 1: Optimization of S_N2 Amination (Model: Morpholine)

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | Et₃N (2.0) | DCM | 25 | 24 | 45 | Insufficient thermal energy for complete conversion. |

| 2 | K₂CO₃ (2.0) | DMF | 80 | 6 | 72 | Minor degradation/side products observed. |

| 3 | K₂CO₃ (2.0) | MeCN | 70 | 8 | 94 | Clean conversion; heterogeneous base easily filtered. |

| 4 | Cs₂CO₃ (2.0) | MeCN | 70 | 8 | 95 | Comparable to Entry 3, but cost-prohibitive for scale-up. |

Table 2: Optimization of Lactam Reduction

| Entry | Reagent (Equiv) | Solvent | Temp (°C) | Quench Method | Yield (%) | Mechanistic Observation |

| 1 | LiAlH₄ (2.0) | THF | 0 to 25 | Fieser Method | 65 | Severe aluminum salt emulsions during extraction. |

| 2 | Red-Al (3.0) | Toluene | 80 | NaOH (aq) | 58 | Difficult product isolation; partial over-reduction. |

| 3 | BH₃·THF (3.0) | THF | 65 | MeOH only | 30 | Stable amine-borane complex retained in organic phase. |

| 4 | BH₃·THF (3.0) | THF | 65 | MeOH, then 1M HCl | 89 | Complete decomplexation of the N-B bond; optimal. |

Step-by-Step Experimental Protocols

Protocol A: S_N2 Displacement (Synthesis of the Lactam Intermediate)

Causality Focus: Potassium carbonate is utilized as a heterogeneous base in acetonitrile. This ensures the generated hydroiodic acid (HI) is efficiently scavenged without the base dissolving and acting as a competitive nucleophile, which often occurs with soluble amines like triethylamine.

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Iodomethyl)-1-methylpyrrolidin-2-one (1.0 equiv, 10 mmol) and anhydrous Acetonitrile (30 mL).

-

Reagent Addition: Add the desired nucleophile (e.g., morpholine, 1.2 equiv, 12 mmol) followed by finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

-

Reaction: Attach a reflux condenser and heat the suspension to 70 °C under an inert nitrogen atmosphere for 8 hours.

-

Self-Validating Checkpoint (IPC): Monitor via ¹H NMR (CDCl₃). The starting material exhibits a characteristic doublet for the –CH₂I protons near 3.2 ppm. The reaction is complete when this doublet completely disappears and is replaced by a new upfield multiplet corresponding to the nucleophile-methylene linkage.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (2 × 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (30 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the functionalized lactam.

Protocol B: Borane-Mediated Lactam Reduction

Causality Focus: Borane-THF (BH₃·THF) is selected over LiAlH₄ to avoid destructive emulsions and to tolerate a wider array of functional groups. However, borane forms a highly stable, covalent amine-borane (N→BH₃) complex with the newly formed tertiary amine. The critical addition of HCl and subsequent reflux is mandatory to hydrolyze this complex and release the free base[4] ().

-

Preparation: Dissolve the functionalized lactam intermediate (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) in a flame-dried flask under nitrogen. Cool to 0 °C using an ice bath.

-

Reduction: Dropwise, add BH₃·THF complex (1.0 M in THF, 3.0 equiv, 15 mL) over 15 minutes.

-

Reflux: Remove the ice bath, attach a condenser, and heat the reaction to a gentle reflux (65 °C) for 12 hours.

-

Quench (CRITICAL): Cool the flask to 0 °C. Cautiously add Methanol (10 mL) dropwise to quench unreacted borane (hydrogen gas evolution will occur). Stir for 30 minutes.

-

Decomplexation: Add 1M aqueous HCl (15 mL) to the mixture. Heat the solution to reflux for 1 hour to break the amine-borane complex.

-

Self-Validating Checkpoint (IPC): The success of the decomplexation can be validated by ¹H NMR or ¹¹B NMR. In ¹H NMR, a persistent, broad quartet near 1.5–2.0 ppm indicates an unbroken amine-borane complex, signaling that the HCl reflux step must be extended. Furthermore, IR spectroscopy should show the complete disappearance of the strong lactam C=O stretch at ~1680 cm⁻¹.

-

Workup: Cool to room temperature and remove THF/MeOH under reduced pressure. Basify the remaining aqueous layer to pH 12 using 2M NaOH (aq). Extract the aqueous layer with Dichloromethane (3 × 30 mL).

-

Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the final 3-(substituted-methyl)-1-methylpyrrolidine.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PubMed Central.[Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.[Link]

-

Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy. National Institutes of Health (NIH) / PubMed Central.[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidinones

The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence stems from its unique conformational properties and its ability to present substituents in a well-defined three-dimensional arrangement, which is often crucial for specific interactions with biological targets.[2] Chiral pyrrolidine derivatives, in particular, are highly sought-after building blocks in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its efficacy, and safety.[3][4][5]